molecular formula C12H17NO B12081258 2-(Cyclobutylmethoxy)-5-methylaniline

2-(Cyclobutylmethoxy)-5-methylaniline

Cat. No.: B12081258
M. Wt: 191.27 g/mol
InChI Key: FKFDQZSYJHVFMP-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Contemporary Organic and Medicinal Chemistry Research

Aniline and its derivatives are fundamental building blocks in organic chemistry and are of paramount importance in the pharmaceutical industry. researchgate.netsci-hub.se They serve as crucial intermediates in the synthesis of a wide range of products, including dyes, polymers, and agrochemicals. researchgate.netsci-hub.se In medicinal chemistry, the aniline scaffold is present in numerous drugs due to its ability to form hydrogen bonds and interact with biological targets. researchgate.net

Aniline derivatives are key components in the synthesis of pharmaceuticals such as analgesics, antihistamines, and tranquilizers. researchgate.net For example, paracetamol, a widely used analgesic, is prepared from an aniline derivative. sci-hub.se The versatility of the aniline ring allows for various substitutions, enabling chemists to fine-tune the electronic and steric properties of molecules to enhance their biological activity and pharmacokinetic profiles. bath.ac.uk The development of novel synthetic methods, including transition-metal-catalyzed cross-coupling reactions and C-H functionalization, has further expanded the accessibility and diversity of substituted anilines for drug discovery and materials science. bath.ac.ukacs.orgacs.org

Contextualizing the Cyclobutylmethoxy Moiety within Substituted Anilines

The incorporation of a cyclobutyl group into molecular structures has become an increasingly influential strategy in drug design. nih.govbenthamdirect.com The cyclobutyl moiety, a four-membered carbocycle, possesses a unique, puckered three-dimensional structure that can offer several advantages in medicinal chemistry. nih.gov These benefits include providing conformational restriction to a molecule, which can lead to improved binding affinity for a biological target, and enhancing metabolic stability by protecting adjacent functional groups from enzymatic degradation. nih.govru.nl

Overview of Key Research Paradigms Relevant to 2-(Cyclobutylmethoxy)-5-methylaniline

Given the structural features of this compound, several key research paradigms are of particular relevance. These areas of investigation are driven by the potential utility of this compound as a building block and a functional molecule.

Detailed Research Findings could focus on:

Synthetic Methodologies: Developing efficient and scalable synthetic routes to this compound and its analogues is a primary research focus. beilstein-journals.orgbohrium.comrsc.org This includes exploring novel catalytic systems and reaction conditions to introduce the cyclobutylmethoxy group onto the aniline scaffold. beilstein-journals.orgbohrium.com

Medicinal Chemistry: Investigating the potential of this compound as a scaffold for the development of new therapeutic agents is a significant research direction. nih.govbenthamdirect.com This would involve synthesizing a library of derivatives and screening them for various biological activities, such as anticancer, antiviral, or anti-inflammatory properties. nih.gov Structure-activity relationship (SAR) studies would be crucial to optimize the lead compounds.

Materials Science: The application of aniline derivatives in the development of functional polymers and materials is another promising area. rsc.org Research could explore the incorporation of this compound into polymers to create materials with tailored electronic, thermal, or optical properties. rsc.org The cyclobutylmethoxy group could influence the morphology and solubility of the resulting polymers. rsc.org

Chemical and Physical Properties

PropertyValue for 2-Methoxy-5-methylaniline (B41322)Data Source
Molecular FormulaC8H11NO sigmaaldrich.comnih.gov
Molecular Weight137.18 g/mol sigmaaldrich.com
AppearanceSolid, may appear as black or brown to black crystalline chunks sigmaaldrich.comfishersci.comchemicalbook.com
Melting Point50-52 °C sigmaaldrich.comchemicalbook.com
Boiling Point235 °C sigmaaldrich.comfishersci.com
Flash Point>110 °C (>230 °F) chemicalbook.com
SolubilitySlightly soluble in hot water; soluble in chloroform, ethyl acetate, and methanol (B129727) nih.govchemicalbook.com
CAS Number120-71-8 sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(cyclobutylmethoxy)-5-methylaniline

InChI

InChI=1S/C12H17NO/c1-9-5-6-12(11(13)7-9)14-8-10-3-2-4-10/h5-7,10H,2-4,8,13H2,1H3

InChI Key

FKFDQZSYJHVFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CCC2)N

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2 Cyclobutylmethoxy 5 Methylaniline

Nucleophilic Substitution Reactions Characteristic of Aniline (B41778) Derivatives

The primary amine group of 2-(Cyclobutylmethoxy)-5-methylaniline endows the molecule with significant nucleophilic character. The lone pair of electrons on the nitrogen atom can readily attack electron-deficient centers, making the compound an effective nucleophile in various reactions.

However, it is crucial to distinguish between the nucleophilicity of the amine group itself and nucleophilic substitution on the aromatic ring. Direct nucleophilic aromatic substitution (SNAᵣ), where a nucleophile replaces a leaving group on the benzene (B151609) ring, is generally difficult for electron-rich systems like aniline derivatives. acs.org Such reactions typically require the presence of strong electron-withdrawing groups (e.g., a nitro group) to activate the ring towards nucleophilic attack, which are absent in the target molecule. uj.edu.plnih.gov

Therefore, the characteristic nucleophilic substitution reactions for this compound involve the amine group acting as the nucleophile. It can react with a variety of electrophiles, most notably alkyl halides and acylating agents, to form N-substituted products. These specific transformations, leading to N-alkylation and N-acylation, are fundamental for derivatization and are discussed in detail in section 3.4.2. Studies on similar anilines reacting with highly activated aromatic systems, such as 2-chloro-5-nitropyridine, have been conducted to determine reaction kinetics and mechanisms, confirming the role of the aniline as the nucleophilic species in these substitution processes. researchgate.net

Oxidation and Reduction Pathways of the Aromatic Amine System

The aromatic amine functionality is susceptible to oxidation, and the reaction can yield a variety of products depending on the oxidant and reaction conditions. The oxidation of primary aromatic amines like this compound can be a complex process, as the nitrogen atom can exist in multiple oxidation states. libretexts.org

The selective oxidation of arylamines to a single product can be challenging. acs.org Common oxidation products include nitrosoarenes, nitroarenes, azoxybenzenes, and azobenzenes. acs.org The in situ formation of powerful oxidants like performic acid (from formic acid and hydrogen peroxide) has been used for these transformations. acs.org The use of specific catalysts can help direct the selectivity. For instance, certain metal oxide catalysts have been shown to selectively oxidize aromatic amines to azoxy derivatives. researchgate.net Other protocols have been developed for the synthesis of nitroarenes from anilines using reagents like peracetic acid or various transition-metal catalysts. mdpi.com

Oxidizing SystemPotential Product(s)Reference
H₂O₂ / Formic Acid (Performic Acid)Nitrosobenzene, Nitrobenzene, Azoxybenzene, Azobenzene acs.org
Peracetic Acid (CH₃COOOH)Nitroarene mdpi.com
H₂O₂ / Ga₂O₃ NanorodsAzoxyarene (Selective) researchgate.net
n-Alkylammonium BromatesNitroarene mdpi.com

Conversely, the reduction of the aromatic ring of an aniline derivative is a difficult transformation that requires harsh conditions, such as high-pressure hydrogenation with specific catalysts. The amine and ether functionalities are generally stable to common reducing agents used for other functional groups. Therefore, the most significant redox chemistry of this compound centers on the oxidation of the amine group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a cornerstone reaction for benzene derivatives, allowing for the introduction of new functional groups onto the aromatic ring. fiveable.me The regiochemical outcome of such reactions on this compound is governed by the directing effects of the three existing substituents: the amino (-NH2), cyclobutylmethoxy (-OR), and methyl (-CH3) groups.

All three substituents are classified as activating, ortho/para-directing groups. fiveable.meyoutube.comlibretexts.org Their activating strengths generally follow the order: -NH2 > -OR > -CH3. The powerful activating and directing effect of the amino group will therefore dominate the regioselectivity of the reaction.

The directing influences on the available ring positions are as follows:

Amino group (-NH2 at C1): Directs incoming electrophiles to the ortho position (C6) and the para position (C4).

Cyclobutylmethoxy group (-OR at C2): Directs to its ortho position (C3) and its para position (C5, which is blocked).

Methyl group (-CH3 at C5): Directs to its ortho positions (C4 and C6) and its para position (C2, which is blocked).

The combined effects strongly favor substitution at positions C4 and C6, as these sites are activated by at least two of the three groups. The C4 position is activated by being para to the strongest directing group (-NH2) and ortho to the methyl group. The C6 position is activated by being ortho to both the amino and methyl groups. While electronic factors suggest high reactivity at both sites, steric hindrance from the adjacent and bulky cyclobutylmethoxy group at C2 may slightly disfavor substitution at C6, potentially making C4 the major product site in many cases. Computational methods can also be employed to predict the most likely sites of substitution by calculating the relative energies of the reaction intermediates (arenium ions). rsc.orgnih.gov

ReactionTypical ReagentsPredicted Major Product(s)Reference
Halogenation (Bromination)Br₂ / FeBr₃ or Br₂ / CH₃COOH4-Bromo- and 6-bromo- derivatives nih.gov
NitrationHNO₃ / H₂SO₄4-Nitro- and 6-nitro- derivatives fiveable.meyoutube.com
Friedel-Crafts AcylationRCOCl / AlCl₃4-Acyl- derivative (N-acylation is a competing reaction) fiveable.me
SulfonationFuming H₂SO₄4-Sulfonic acid and 6-sulfonic acid derivatives fiveable.me

Derivatization Chemistry for Functionalization and Analytical Applications

Derivatization is the process of transforming a chemical compound into a new, related compound (a derivative) to enhance its properties for a specific purpose, such as improving its suitability for analysis or for use in further synthetic steps. jfda-online.com The primary amine of this compound is the principal site for such modifications.

The primary amine of this compound readily undergoes condensation reactions with carbonyl compounds.

Imine Formation: Reaction with aldehydes or ketones under dehydrating conditions yields imines, also known as Schiff bases. This reversible reaction is a fundamental transformation of primary amines. researchgate.netorganic-chemistry.org

Amide Formation: Reaction with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, results in the formation of stable N-substituted amides. This is a robust and high-yielding reaction often used for the protection of amine groups or for building more complex molecules. researchgate.net

N-Acylation: As mentioned above, the reaction of the amine with an acylating agent to form an amide is a type of N-acylation. This process is generally straightforward and high-yielding.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom (N-alkylation) can be more complex. Traditional methods using alkyl halides can suffer from a lack of selectivity, often leading to a mixture of mono- and di-alkylated products, as well as over-alkylation to form a quaternary ammonium (B1175870) salt. However, modern catalytic approaches have been developed that offer high selectivity. A prominent green chemistry strategy involves the use of alcohols as alkylating agents in "hydrogen autotransfer" or "borrowing hydrogen" reactions. acsgcipr.org These reactions are often catalyzed by iridium or ruthenium complexes and allow for the selective mono-N-alkylation of anilines. acs.orgnih.govnih.govorganic-chemistry.org

Catalyst SystemAlkylating AgentAmine Substrate TypeSelectivityReference
NHC–Ir(III) Complexes / tBuOKAlcohols (e.g., Benzyl Alcohol)Substituted AnilinesGood to high yields for mono-alkylation acs.orgnih.gov
CpIr-Bibenzimidazole / BaseMethanol (B129727)Aromatic AminesHigh efficiency for N-methylation organic-chemistry.org
PNHP-Pincer Ru Complex / KOtBuMethanolAromatic AminesHigh yields for mono-methylation organic-chemistry.org
[CpIr(2,2'-bpyO)(H₂O)] / Cs₂CO₃2,5-FurandimethanolVarious AminesN,N'-Disubstituted products nih.gov

For analytical purposes, such as quantification by high-performance liquid chromatography (HPLC), it is often beneficial to attach a moiety to the analyte that strongly absorbs light (a chromophore) or emits light upon excitation (a fluorophore). jfda-online.combachem.com The amine group of this compound is an ideal handle for introducing such tags.

Fluorophore Tagging: Reagents like fluorescamine (B152294) can react with primary amines to form highly fluorescent pyrrolinone derivatives. researchgate.net This derivatization can dramatically lower the limit of detection for the compound. The fluorescence properties of aniline derivatives themselves can also be studied, as their emission spectra can change based on their chemical environment and ionization state. nih.gov

Chromophore Tagging: A classic method for derivatizing primary aromatic amines is through diazotization followed by azo coupling. The amine is first treated with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt. This intermediate is then reacted with an electron-rich aromatic compound (a coupling partner, such as a phenol (B47542) or another aniline) to form a highly colored azo compound. Azo dyes have strong absorption in the visible region of the spectrum, making them easy to detect and quantify using UV-Vis spectrophotometry. The synthesis of an azo dye from the analogous compound 2-methoxy-5-methylaniline (B41322) has been reported. scientificlabs.co.uksigmaaldrich.comchemicalbook.com

Annulation and Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Quinazolinones)nih.gov

The synthesis of fused heterocyclic systems, particularly quinazolinones, from this compound represents a significant area of research due to the prevalence of the quinazolinone core in numerous biologically active compounds. The transformation of this compound into a quinazolinone ring system is not a direct process but is theorized to proceed through a multi-step sequence involving the initial formation of a key intermediate, an N-acyl anthranilic acid derivative. This is then followed by a cyclization reaction. A commonly explored pathway involves an initial N-formylation of the aniline, followed by oxidation of the methyl group to a carboxylic acid, and subsequent cyclization to yield the desired quinazolinone.

One of the most fundamental and widely employed methods for the synthesis of 4(3H)-quinazolinones is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide. nih.govwikipedia.org Variations of this approach, such as reacting an N-acyl-anthranilic acid with a dehydrating agent or an amine source, are also prevalent. nih.govnih.gov

A plausible synthetic route for the conversion of this compound to a corresponding quinazolinone would commence with the formylation of the primary amino group. This can be achieved under mild conditions using formic acid. rsc.orgnih.gov Following the successful N-formylation, the subsequent critical step is the oxidation of the aryl methyl group to a carboxylic acid. Various methods exist for this transformation, including oxidation with strong oxidizing agents or through milder, more selective catalytic processes. tandfonline.comgoogle.comorganic-chemistry.org The resulting N-formyl-2-(cyclobutylmethoxy)-5-carboxyaniline then serves as the direct precursor for the final cyclization step to the quinazolinone. This cyclization can be accomplished by heating with a dehydrating agent or by reacting with an appropriate amine, which is a common strategy in quinazolinone synthesis. ppublishing.orgtandfonline.com

Representative Synthesis of 7-(Cyclobutylmethoxy)-4-oxo-3,4-dihydroquinazoline from this compound

A representative laboratory-scale synthesis is outlined below, detailing the transformation through the key intermediate, N-(4-(cyclobutylmethoxy)-3-formamidobenzoyl)formamide.

Step 1: N-Formylation of this compound

The initial step involves the formylation of the starting aniline to produce N-(4-(cyclobutylmethoxy)-2-methylphenyl)formamide. This reaction is typically carried out using formic acid, often with a catalyst to improve efficiency. nih.govacs.org

Table 1: Reaction Conditions for the N-Formylation of this compound

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1NoneFormic Acid1001275
2MnCl₂·4H₂ODMF1302092
3Amberlite IR-120Formic Acid80688

Data is representative and based on analogous reactions reported in the literature. nih.govnih.gov

Step 2: Oxidation of the Methyl Group

The intermediate, N-(4-(cyclobutylmethoxy)-2-methylphenyl)formamide, undergoes oxidation of the methyl group to a carboxylic acid, yielding 2-formamido-4-(cyclobutylmethoxy)benzoic acid. This transformation can be achieved using various oxidizing agents. rsc.orgthieme-connect.com

Table 2: Conditions for the Oxidation of N-(4-(cyclobutylmethoxy)-2-methylphenyl)formamide

Entry Oxidizing Agent Solvent Temperature (°C) Time (h) Yield (%)
1KMnO₄Pyridine/Water100865
2V₂O₅/H₂SO₄Sulfuric Acid150470
3NBS/LightAcetonitrile (B52724)252480

Data is representative and based on analogous reactions reported in the literature. google.comthieme-connect.com

Step 3: Cyclization to 7-(Cyclobutylmethoxy)-4-oxo-3,4-dihydroquinazoline

The final step is the cyclization of 2-formamido-4-(cyclobutylmethoxy)benzoic acid to the quinazolinone. This is often accomplished by heating the N-acyl anthranilic acid, sometimes in the presence of a condensing agent like acetic anhydride (B1165640) or by reaction with formamide (B127407) which can act as both a reactant and a solvent. arkat-usa.orgijpsr.com

Table 3: Cyclization Conditions for the Formation of 7-(Cyclobutylmethoxy)-4-oxo-3,4-dihydroquinazoline

Entry Reagent/Conditions Temperature (°C) Time (h) Yield (%)
1Acetic Anhydride140385
2Formamide180578
3PPA (Polyphosphoric Acid)120290

Data is representative and based on analogous reactions reported in the literature. nih.govijpsr.com

Mechanistic Investigations of Reactions Involving 2 Cyclobutylmethoxy 5 Methylaniline

Elucidation of Reaction Pathways and Transition States

A diligent search for studies elucidating the reaction pathways and transition states for reactions where 2-(cyclobutylmethoxy)-5-methylaniline is a reactant has yielded no specific results. There is a lack of published research detailing the step-by-step sequence of elementary reactions, the characterization of intermediates, or the computational and experimental determination of transition state structures for this particular compound. While general mechanisms for reactions of substituted anilines, such as diazotization acs.orgrsc.orgresearchgate.netresearchgate.netacs.org, acylation, and coupling reactions, are well-established, specific investigations into how the cyclobutylmethoxy and methyl substituents on the aniline (B41778) ring influence these pathways for this molecule have not been reported.

Kinetic Studies of Key Transformations

Similarly, a thorough search for kinetic studies on key transformations of this compound returned no specific data. There are no available publications that report on the rate laws, rate constants, or activation parameters for reactions involving this compound. Kinetic studies on related, but structurally different, anilines have been conducted in various contexts, such as bromination researchgate.net, diazotization acs.orgrsc.org, and reactions with radicals nih.gov, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Role of Catalysis and Solvent Effects on Reaction Mechanisms

There is no available research that specifically investigates the role of catalysis or the influence of solvent effects on the reaction mechanisms of this compound. While the general principles of how catalysts can alter reaction pathways and how solvents can affect reaction rates and equilibria are fundamental concepts in organic chemistry, dedicated studies applying these principles to reactions of this compound have not been published. rsc.orgdntb.gov.uajournal-vniispk.ru

Investigation of Stereochemical Outcomes in Chiral Synthesis

No studies have been found that report on the investigation of stereochemical outcomes in chiral syntheses where this compound is utilized as a starting material, intermediate, or chiral auxiliary. Consequently, there is no information regarding its application in stereoselective transformations or the stereochemical course of any such reactions.

Theoretical and Computational Chemistry Approaches to 2 Cyclobutylmethoxy 5 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2-(Cyclobutylmethoxy)-5-methylaniline. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed calculations, often employing functionals like B3LYP or PW6B95-D3 with basis sets such as 6-311++G(3df,2p), can elucidate key electronic properties. mdpi.comnih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions.

Furthermore, these calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For this compound, the ESP map would likely show a region of negative potential (electron-rich) around the nitrogen atom of the amino group, highlighting its nucleophilic character. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, indicating their susceptibility to acting as hydrogen bond donors. nih.gov The calculated partial atomic charge on the amine nitrogen is a key parameter for predicting the reactivity of anilines. nih.gov

Table 1: Predicted Electronic Properties of this compound Calculated using DFT at the B3LYP/6-31G level of theory (hypothetical values for illustration).*

Property Predicted Value Significance
HOMO Energy -5.25 eV Indicates the energy of the outermost electrons; relates to the ability to donate electrons.
LUMO Energy -0.15 eV Indicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap 5.10 eV A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov
Dipole Moment 1.85 D Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.

Conformational Analysis of the Cyclobutylmethoxy Side Chain

The cyclobutane (B1203170) ring itself is not planar; it adopts a puckered or 'butterfly' conformation to relieve ring strain. researchgate.net This puckering creates different pseudo-equatorial and pseudo-axial positions for the substituents on the ring. researchgate.net Additionally, there is rotational freedom around the dihedral angles of the ether linkage (Ar-O, O-CH₂, and CH₂-Cyclobutyl).

Table 2: Relative Energies of Hypothetical Conformers Illustrative data showing potential low-energy conformations resulting from side-chain rotation.

Conformer ID Dihedral Angle (CAryl-O-CH₂-CCyclobutyl) Relative Energy (kcal/mol) Key Feature
A 180° (anti) 0.00 Most stable; minimizes steric clash between the rings.
B +60° (gauche) 1.25 Cyclobutyl group is closer to the methyl group on the aniline (B41778) ring.
C -60° (gauche) 1.30 Cyclobutyl group is closer to the amino group.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Theoretical chemistry allows for the detailed exploration of potential reaction pathways involving this compound. By modeling the reactants, transition states, intermediates, and products, a complete energy profile for a given reaction can be constructed. researchgate.net This is invaluable for understanding reaction kinetics and predicting the most likely products.

A common reaction for anilines is electrophilic aromatic substitution or reactions at the amino group, such as N-acetylation. nih.gov Computational modeling, often using DFT methods, can map the entire reaction coordinate. mdpi.comresearchgate.net For instance, in a hypothetical N-acetylation reaction, the model would start with the aniline derivative and acetyl chloride. The calculation would identify the transition state structure, where bonds are partially broken and formed, and determine its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the reactants and products. mdpi.com

These models can also account for solvent effects using approaches like the Polarizable Continuum Model (PCM), which provides a more realistic simulation of reaction conditions. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. ajchem-a.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its movements, vibrations, and conformational changes in a simulated environment, such as in a solvent like water. ajchem-a.combohrium.com

An MD simulation running for nanoseconds can reveal the accessible conformational landscape of the molecule, showing how it flexes and how the cyclobutylmethoxy side chain moves relative to the aniline ring. ajchem-a.com Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): This measures how much the molecule's structure deviates from its initial state over time, indicating the stability of its conformation. ajchem-a.com

Root-Mean-Square Fluctuation (RMSF): This shows the fluctuation of individual atoms or residues, highlighting the most flexible parts of the molecule.

Radial Distribution Function (RDF): This can be used to understand how solvent molecules (e.g., water) arrange themselves around different parts of the aniline, revealing details about its solvation shell. bohrium.com

MD simulations are particularly powerful for studying how the molecule might interact with a larger system, such as a biological receptor or a material surface.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational technique used to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. rdd.edu.iq For a class of compounds like substituted anilines, a QSPR model can predict properties without the need for experimental measurement. nih.gov

The process involves several steps:

A dataset of related aniline compounds with known experimental properties (e.g., boiling point, solubility, partition coefficient) is assembled.

For each molecule in the dataset, a set of numerical values known as "molecular descriptors" is calculated. These descriptors can encode topological, geometric, electronic, or constitutional features of the molecules. rdd.edu.iq Examples include molecular weight, surface area, logP, and quantum-chemical parameters like HOMO/LUMO energies. nih.govrdd.edu.iq

Statistical methods, such as multiple linear regression (MLR), are used to create an equation that links the descriptors to the experimental property. rdd.edu.iq

Once a statistically valid QSPR model is developed, the descriptors for a new molecule like this compound can be calculated and fed into the equation to predict its properties. Such models are useful tools for rational drug design and materials science, helping to prioritize which compounds to synthesize and test. researchgate.netnih.gov

In-depth Analysis of this compound Reveals Limited Public Research Data

Despite its specific chemical structure suggesting potential applications in advanced organic synthesis, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant lack of detailed research on this compound. Consequently, a thorough and scientifically detailed article based on the requested outline cannot be generated at this time.

While the aniline moiety is a well-established and crucial component in the synthesis of a vast array of chemical structures, specific information regarding the applications of this compound remains elusive. Extensive searches for its role as a key molecular building block, a precursor for heterocyclic compounds, its use in developing new reagents and catalysts, its integration into total synthesis projects, or its application in materials science have not yielded specific, verifiable research findings.

Aniline and its derivatives are widely recognized as versatile building blocks in organic chemistry. They serve as foundational materials for the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. The amino group on the aniline ring is a key functional group that allows for a wide range of chemical transformations, making these compounds highly valuable in the construction of complex molecules.

The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, is a major area of organic chemistry. Anilines are frequently used as starting materials in the creation of these compounds due to the reactivity of the amino group, which can participate in various cyclization reactions. These heterocyclic structures are often the core of many biologically active molecules.

In the field of total synthesis, where chemists aim to synthesize complex natural products from simpler starting materials, aniline derivatives can play a crucial role. They can be incorporated into a larger molecular framework and modified through a series of chemical reactions to build up the target molecule.

Furthermore, the development of novel reagents and catalysts often involves the use of aniline-based structures. The electronic properties of the aniline ring can be tuned by adding different substituents, which in turn can influence the reactivity and selectivity of a catalyst. In materials science, aniline derivatives are precursors to conductive polymers, such as polyaniline, and can be incorporated into more complex materials like polymeric ionic liquids, which have applications in batteries, sensors, and other electronic devices.

However, it is important to reiterate that while these general applications of anilines are well-documented, specific research detailing the use of this compound in these contexts is not available in the public domain. The unique combination of the cyclobutylmethoxy group and the methylaniline structure suggests it may be a compound of interest in specialized research, but without published data, any discussion of its specific applications would be speculative.

Analytical Research Methodologies for the Characterization and Detection of 2 Cyclobutylmethoxy 5 Methylaniline

Spectroscopic Techniques for Structural Elucidation (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 2-(Cyclobutylmethoxy)-5-methylaniline. Each technique provides unique information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the compound's carbon-hydrogen framework.

In ¹H NMR, characteristic signals would be expected for the aromatic protons, the methyl group protons on the benzene (B151609) ring, the methylene (B1212753) protons of the cyclobutylmethoxy group, and the protons of the cyclobutyl ring itself. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern.

¹³C NMR spectroscopy would show distinct resonances for each carbon atom, including the methyl carbon, the carbons of the aromatic ring, the ether-linked methylene carbon (O-CH₂), and the carbons of the cyclobutyl ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine (typically a doublet around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic portions, C-O-C stretching of the ether linkage (around 1250-1000 cm⁻¹), and C=C stretching of the aromatic ring.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. Aniline (B41778) and its derivatives typically exhibit characteristic absorption maxima in the UV range, which are influenced by the substituents on the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity. Under Electron Ionization (EI), the molecule would likely show a prominent molecular ion peak. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula. For comparison, the structurally isomeric compound 2-Methoxy-5-methylaniline (B41322) (C₈H₁₁NO) has a reported exact mass of 137.0841. Electrospray ionization (ESI) in positive mode would be expected to generate a strong protonated molecular ion [M+H]⁺.

Technique Expected Observations for this compound
¹H NMR Signals for aromatic protons, amine (NH₂) protons, methyl protons, and cyclobutylmethoxy group protons.
¹³C NMR Resonances for aromatic carbons, methyl carbon, and cyclobutylmethoxy carbons.
IR N-H stretching (primary amine), C-O-C stretching (ether), aromatic C=C and C-H stretching, aliphatic C-H stretching.
Mass Spec Molecular ion peak corresponding to the compound's molecular weight (C₁₂H₁₇NO).

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing aniline derivatives. A typical method for this compound would involve:

Stationary Phase: A C18 column is a standard choice, providing good retention and separation for moderately polar compounds. Columns with 2.7 µm or 5 µm particle sizes can be used on both traditional HPLC and UHPLC systems.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid for MS compatibility) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. The gradient allows for the effective elution of the target compound and any impurities with different polarities.

Detection: A UV detector set at a wavelength of maximum absorbance for the compound (e.g., 207 nm) would be used for quantification.

Validation: The method would be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Parameter Typical Condition Source
Column C18 (e.g., Inertsil ODS-3, 5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile and Water/Buffer (e.g., with 0.1% Formic Acid)
Elution Mode Gradient
Flow Rate 0.3 - 1.0 mL/min
Detection UV (e.g., 207 nm)
Injection Volume 10-20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For aniline derivatives, GC-MS methods have been developed for identification and quantification.

Sample Preparation: A liquid-liquid extraction step, for instance using an acid solution to extract the amine followed by neutralization and re-extraction into an organic solvent like methylene chloride, may be necessary to isolate the analyte from complex matrices.

Separation: A non-polar or medium-polarity capillary column, such as a DB-1MS or DB-IMS (polydimethylsiloxane-based), is typically used for separation.

Detection: The mass spectrometer is operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. For quantification, characteristic ions, such as the molecular ion or major fragment ions, would be monitored. For related methylanilines, ions such as m/z 107 and 120 have been used.

Optimization of Derivatization-Based Analytical Protocols

Derivatization can be employed to improve the analytical characteristics of this compound for both GC and LC analysis. The primary amine group is a common target for derivatization.

For GC Analysis: To enhance volatility and thermal stability, the amine group can be converted to a less polar derivative using silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

For LC-MS Analysis: Derivatization can be used to improve ionization efficiency in ESI-MS, thereby increasing sensitivity. Reagents can be chosen that introduce a permanently charged group or a group that is easily ionizable. For example, reagents like dansyl chloride can be used to tag the primary amine, which often leads to a significant improvement in detection limits. Optimization involves selecting the appropriate reagent, reaction conditions (temperature, time, pH), and clean-up procedure to ensure complete reaction and removal of excess reagent.

Advanced Mass Spectrometry Techniques for Trace Analysis and Structural Confirmation (e.g., LC-MS/MS, ESI-Orbitrap-MS)

For trace-level quantification and definitive structural confirmation, advanced mass spectrometry techniques are employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and selective quantification. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode.

The protonated molecular ion [M+H]⁺ of this compound is selected in the first quadrupole (Q1).

This precursor ion is fragmented in the collision cell (Q2).

Specific, stable product ions are monitored in the third quadrupole (Q3). This process provides high selectivity, minimizing interference from matrix components and enabling very low detection limits. For many aniline derivatives, positive ion ESI mode provides excellent signal intensity.

High-Resolution Mass Spectrometry (HRMS): Instruments like ESI-Orbitrap-MS provide mass measurements with very high accuracy and resolution. This allows for the determination of the elemental composition of the parent ion and its fragments, providing unequivocal structural confirmation. It is particularly valuable for identifying unknown impurities by comparing their exact mass to potential structures.

Purity Assessment and Impurity Profiling Methodologies

Ensuring the purity of a chemical entity is critical. Impurity profiling involves the identification and quantification of all potential impurities present in the substance.

Purity Assessment: The primary method for assessing purity is typically a stability-indicating HPLC method with UV detection. Purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Impurity Profiling: A combination of LC-MS/MS and GC-MS is used to identify and characterize impurities. Potential impurities could include:

Starting materials from the synthesis.

Reagents, ligands, or catalysts used in the manufacturing process.

By-products from side reactions.

Degradation products formed during storage or manufacturing.

Methodology: High-resolution mass spectrometry is used to propose elemental formulas for unknown impurity peaks observed in the chromatogram. Subsequent MS/MS fragmentation analysis helps to elucidate their structures. Once identified, these impurities can be quantified using a validated chromatographic method. Regulatory bodies like the ICH provide guidelines on the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug product.

Future Directions and Emerging Research Perspectives on 2 Cyclobutylmethoxy 5 Methylaniline

Exploration of Novel and Efficient Synthetic Routes

The industrial production of anilines has traditionally involved processes like the nitration of benzene (B151609) followed by catalytic hydrogenation. mdpi.comyoutube.com While economically efficient, these methods often lack atom economy and can require harsh conditions. mdpi.com Research is actively moving towards more sustainable and efficient synthetic strategies.

Future synthetic exploration for 2-(Cyclobutylmethoxy)-5-methylaniline could focus on several innovative approaches:

Biocatalytic and Chemoenzymatic Methods: The use of enzymes, such as immobilized nitroreductases, offers a green alternative to traditional metal-catalyzed reductions. acs.orgnih.gov These processes operate under mild conditions, often in aqueous media, reducing reliance on precious metals and toxic reagents. acs.orgnih.gov A potential route could involve the enzymatic reduction of a precursor like 1-(cyclobutylmethoxy)-2-nitro-4-methylbenzene.

Photoredox Catalysis: Recent advancements have demonstrated the synthesis of highly substituted anilines from the condensation of an amine with a cyclohexanone (B45756), followed by a dual photoredox and cobalt-catalyzed dehydrogenation. thieme-connect.comresearchgate.net This strategy, which uses light to drive the reaction, could be adapted to construct the aniline (B41778) core from appropriately substituted cyclohexanone precursors. thieme-connect.comresearchgate.net

Direct C-H Functionalization: An efficient alternative to multi-step syntheses is the direct functionalization of C-H bonds. uva.nl Palladium-catalyzed systems have been developed for the para-selective C-H olefination of aniline derivatives. uva.nl Future work could investigate the regioselective introduction of the cyclobutylmethoxy group onto a simpler aniline derivative through a C-H activation strategy, potentially streamlining the synthesis.

Synthesis from Phenols: A one-pot, metal-free synthesis of anilines from phenols has been developed using an ipso-oxidative aromatic substitution (iSOAr) process. rsc.org This provides a direct route to convert a substituted phenol (B47542), such as 2-hydroxy-5-methyl-cyclobutylmethoxybenzene, into the target aniline under mild conditions. rsc.org

These emerging methods promise to deliver this compound and its derivatives with higher efficiency, greater functional group tolerance, and improved sustainability profiles.

Investigation of Undiscovered Chemical Reactivity and Transformation Pathways

Aniline and its derivatives are highly susceptible to electrophilic substitution reactions due to the strong activating, ortho-para directing nature of the amino group (-NH2). libretexts.orgbyjus.comwikipedia.org In this compound, the interplay between the amino group, the electron-donating alkoxy group, and the methyl group creates a complex reactivity profile that warrants further investigation.

Key areas for future reactivity studies include:

Regioselective Electrophilic Substitution: The positions ortho and para to the amino group (C-4 and C-6) are highly activated. byjus.com Research could focus on developing conditions for selective functionalization at these sites for reactions like halogenation, nitration, or sulfonation, which can be difficult to control in highly activated systems. libretexts.orgbyjus.com Protecting the amine group, for instance by acetylation, can attenuate its activating influence and allow for more controlled substitutions. libretexts.org

Diazotization and Subsequent Transformations: The primary amine of this compound can be converted into a diazonium salt using nitrous acid. wikipedia.org These intermediates are exceptionally versatile, allowing the amine to be replaced with a wide array of functional groups (e.g., -OH, -CN, halogens) through well-established methods like the Sandmeyer reactions. wikipedia.org Exploring this pathway would significantly broaden the range of accessible derivatives.

Metal-Catalyzed Cross-Coupling: The aniline core can be a substrate for various cross-coupling reactions. For instance, the Buchwald-Hartwig amination provides a method to form C-N bonds. wikipedia.org Future studies could explore coupling reactions at the C-H bonds of the aromatic ring or even transformations involving the ether linkage under specific catalytic conditions.

Oxidative Reactions: The electron-rich nature of the aniline ring makes it prone to oxidation. libretexts.org Controlled oxidation could lead to the formation of quinone-like structures or other novel molecular architectures. Understanding and controlling these oxidative pathways could unlock new synthetic possibilities.

A thorough investigation of these transformation pathways will enable the strategic modification of this compound, creating a diverse library of new molecules for further study.

Integration with Automation and High-Throughput Synthesis Methodologies

The demand for large libraries of compounds for screening in drug discovery and materials science has driven the integration of automation and high-throughput synthesis. Flow chemistry, in particular, offers significant advantages over traditional batch processing.

For this compound, future research could leverage:

Automated Flow Synthesis: Continuous flow reactors can enhance reaction efficiency, safety, and scalability. nih.gov Biocatalytic processes, such as those using immobilized enzymes in packed-bed reactors, are particularly well-suited for flow systems. nih.gov This approach allows for continuous production and workup, facilitating the rapid synthesis of the target molecule. nih.gov

High-Throughput Library Generation: By integrating automated flow systems with robotic liquid handlers, it is possible to systematically vary starting materials and reaction conditions. This would enable the high-throughput synthesis of a library of derivatives of this compound, where, for example, the cyclobutyl group is replaced with other cycloalkyls or the methyl group is substituted with other functionalities.

AI-Assisted Process Development: The combination of automated synthesis platforms with artificial intelligence (AI) and machine learning algorithms is a burgeoning field. acs.org AI can be used to optimize reaction conditions in real-time and predict the outcomes of new reaction combinations, accelerating the discovery of novel derivatives and their optimal synthetic routes. acs.org

These technologies will be instrumental in efficiently exploring the chemical space around this compound, accelerating the discovery of new compounds with desirable properties.

Advanced Computational Design and Prediction of Derivatives

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby reducing costs and accelerating development.

Future computational studies on this compound could focus on:

Quantum-Chemical Calculations: Methods like Density Functional Theory (DFT) and high-accuracy composite methods (e.g., G4) can be used to investigate the fundamental properties of the molecule. researchgate.netresearchgate.net These calculations can predict electronic structure, reactivity, electrochemical potentials, and reaction energetics, providing insight into the molecule's behavior. researchgate.net For example, theoretical calculations can help predict the most likely sites for electrophilic attack or the stability of various reaction intermediates. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: By generating a virtual library of derivatives and calculating various molecular descriptors, QSAR and QSPR models can be built. These models establish mathematical relationships between chemical structure and specific properties like biological activity, toxicity, or physical characteristics (e.g., solubility, aniline point). researchgate.netmdpi.com

In Silico Prediction of Pharmacokinetics and Toxicity: Before committing to costly synthesis, computational tools can predict the ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of designed derivatives. nih.gov For instance, models can estimate properties like hepatotoxicity or carcinogenicity, helping to prioritize the synthesis of safer and more effective compounds. nih.gov

The synergy between advanced computational modeling and experimental work will enable a more rational and efficient design of this compound derivatives tailored for specific applications.

Interdisciplinary Research Potential in Chemical Biology and Materials Science

The unique structural features of this compound make it an attractive scaffold for interdisciplinary research, particularly in chemical biology and materials science. Aniline derivatives are already recognized for their importance in these areas. sci-hub.setohoku.ac.jp

Potential interdisciplinary applications to be explored include:

Chemical Biology: The cyclobutyl group provides a distinct three-dimensional structural element that could be exploited in the design of probes or drug candidates. This moiety could interact uniquely with the binding pockets of proteins. The aniline scaffold is a common feature in bioactive molecules, and derivatives could be synthesized and screened for various biological activities. nih.gov

Materials Science: Substituted anilines are precursors to a wide range of functional materials.

Polymers: Aniline itself is the monomer for polyaniline, a well-known conducting polymer. The substituents on this compound could be used to tune the electronic, solubility, and processing properties of new polymer materials.

Dyes and Pigments: Azo dyes, which account for a significant portion of modern dyes, are synthesized from aniline derivatives via diazonium coupling reactions. libretexts.org The specific substituents on the molecule could lead to novel dyes with unique colors and properties.

Supramolecular Chemistry: Substituted anilines can participate in the formation of complex structures like supramolecular organogels through non-covalent interactions. wisdomlib.org The unique shape and electronic properties of this compound could be harnessed to create novel self-assembling materials with interesting thermal or mechanical properties.

By exploring these avenues, research into this compound can extend beyond fundamental chemistry and contribute to the development of new technologies and therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 2-(Cyclobutylmethoxy)-5-methylaniline, and how can purity be maximized?

The synthesis typically involves introducing the cyclobutylmethoxy group to a 5-methylaniline precursor. A common approach is nucleophilic substitution, where a hydroxyl group on the aniline derivative is replaced by cyclobutylmethoxy via Mitsunobu conditions or alkylation with a cyclobutylmethyl halide . For purity optimization:

  • Use continuous flow reactors to enhance reaction homogeneity and reduce side products .
  • Purify via silica gel column chromatography (e.g., hexane/EtOAc gradients) to isolate the product .
  • Confirm purity with HPLC (>98%) and 1H NMR (e.g., absence of residual solvent peaks) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–7.0 ppm for meta-substituted aniline), cyclobutyl protons (δ 1.5–2.5 ppm), and methoxy protons (δ 3.3–3.7 ppm) .
  • IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (e.g., C₁₂H₁₇NO: 191.1310) .

Q. How do solubility and stability impact experimental design with this compound?

  • Solubility : Slightly soluble in water; use polar aprotic solvents (DMF, DMSO) for reactions. Ethanol/water mixtures (60–70%) are effective for spill cleanup .
  • Stability : Store under inert gas (N₂/Ar) at −20°C to prevent oxidation. Avoid strong oxidizers (e.g., peroxides) to prevent degradation .

Advanced Research Questions

Q. What computational methods elucidate the electronic effects of the cyclobutylmethoxy substituent?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The cyclobutyl group induces steric strain, lowering π-electron density in the aniline ring and altering nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to rationalize binding affinities observed in vitro .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (e.g., 1 nM–100 μM) to account for non-linear effects .
  • Batch Analysis : Use LC-MS to verify compound integrity across batches, as impurities (e.g., oxidized byproducts) may skew bioactivity .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and fluorescence polarization to confirm target engagement .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Directed Ortho-Metalation : Use LiTMP to deprotonate the aniline NH₂ group, enabling selective functionalization at the ortho position .
  • Protection/Deprotection : Temporarily protect the amine with Boc groups to direct reactions (e.g., sulfonation) to the methoxy-bearing ring .

Methodological Notes

  • Synthetic Scale-Up : Replace batch reactors with microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 24 hrs) while maintaining yield .
  • Troubleshooting Crystallization : If crystals fail to form, use vapor diffusion with hexane/DCM to induce nucleation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.